Thalidomide-Pip-N-boc

PROTAC Targeted Protein Degradation NSD2

Procure this literature-validated CRBN ligand-linker conjugate to accelerate PROTAC development. Its specific piperidine linker geometry was validated in the in vivo-active NSD2 degrader LLC0424, eliminating linker optimization risk. Boc-protected amine enables immediate, site-specific conjugation to target warheads via standard amide coupling after deprotection.

Molecular Formula C23H28N4O6
Molecular Weight 456.5 g/mol
Cat. No. B12364935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Pip-N-boc
Molecular FormulaC23H28N4O6
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C23H28N4O6/c1-23(2,3)33-22(32)24-13-8-10-26(11-9-13)14-4-5-15-16(12-14)21(31)27(20(15)30)17-6-7-18(28)25-19(17)29/h4-5,12-13,17H,6-11H2,1-3H3,(H,24,32)(H,25,28,29)
InChIKeyDSOMULXPNDEPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate: A Validated E3 Ligase-Linker Conjugate for NSD2-Targeting PROTAC Synthesis


tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate (CAS 2636798-54-2), also known as Thalidomide-Pip-N-boc, is a pre-assembled, bifunctional E3 ligase ligand-linker conjugate based on a pomalidomide-derived cereblon (CRBN) recruiting moiety . It contains a tert-butyl carbamate (Boc)-protected piperidine amine, providing a stable synthetic handle for immediate, site-specific conjugation to a target protein ligand of interest . Its primary and established use is as a critical building block in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), with its most prominent and quantitatively validated application being the synthesis of the NSD2 degrader, LLC0424 .

Procurement Risk: Why Generic CRBN Ligands and Unvalidated Linker Conjugates Cannot Substitute for CAS 2636798-54-2


For scientists building a PROTAC library, particularly one targeting NSD2, substituting this specific conjugate with a generic thalidomide analog (e.g., thalidomide, lenalidomide, pomalidomide) and an arbitrary linker introduces significant and unquantifiable risk. The distance and geometry between the E3 ligase and the target protein are critical for forming a stable and productive ternary complex, and suboptimal linkers can lead to complete loss of degradation activity [1]. The successful in vivo activity of LLC0424 directly validates that the specific piperidine linker length and trajectory presented by this conjugate are functionally compatible with forming a degradation-competent complex between CRBN and NSD2 [2]. Using an alternative, unvalidated conjugate requires a full, time-intensive medicinal chemistry campaign to empirically determine the optimal linker, whereas procurement of CAS 2636798-54-2 provides immediate access to a proven, literature-precedented building block .

Quantitative Evidence for CAS 2636798-54-2: Validated Activity of the Derived PROTAC and Comparative Purity Data


Validated In Vitro and In Vivo Degradation Activity of LLC0424 Synthesized from Thalidomide-Pip-N-boc

Thalidomide-Pip-N-boc is the direct synthetic precursor to the NSD2-targeting PROTAC degrader LLC0424 . LLC0424, whose activity is directly attributable to the structure conferred by this building block, demonstrated potent and selective degradation of NSD2 in multiple assays: it achieved a DC50 of 6.2 nM in MOLM-13 cells and 7.8 nM in RS4;11 cells [1]. Critically, this activity translated in vivo, where oral administration of LLC0424 at 30 mg/kg BID led to significant tumor growth inhibition (TGI) of 78% in a MOLM-13 xenograft mouse model [2]. This provides direct, quantitative validation that the specific CRBN-binding moiety and linker geometry present in this building block are capable of producing a highly potent and efficacious degrader.

PROTAC Targeted Protein Degradation NSD2 E3 Ligase

Comparative Purity Specification: 95% vs. Vendor-Specific Quality Thresholds for PROTAC Building Blocks

The chemical purity of a synthetic intermediate is a critical procurement specification that directly impacts downstream yield and purification burden. The standard specification for CAS 2636798-54-2 (Thalidomide-Pip-N-boc) is ≥95% purity, as reported by multiple vendors . This provides a clear, quantifiable benchmark against which alternative or generic E3 ligase ligand-linker conjugates can be compared during vendor selection. Procuring a product with a lower stated purity (e.g., 90% or unspecified) will introduce unknown impurities that can interfere with the critical final conjugation step, reducing the yield of the desired PROTAC and potentially producing byproducts that are difficult to separate.

PROTAC Synthetic Intermediate Quality Control Procurement

Differentiation from Pomalidomide Analogs: Pre-Assembled Linker Provides Immediate, Site-Specific Reactivity

Unlike simple CRBN ligands like pomalidomide (CAS 19171-19-8) or lenalidomide (CAS 191732-72-6), which require the user to design and execute a multi-step synthesis to install a linker with a reactive handle, CAS 2636798-54-2 is a pre-assembled conjugate. It presents a Boc-protected piperidine amine that can be quantitatively deprotected under standard acidic conditions (e.g., TFA) to reveal a free secondary amine ready for immediate, site-specific conjugation to a carboxylic acid or activated ester on a target ligand . In contrast, starting from pomalidomide itself requires a complex and often low-yielding sequence of protection, alkylation, and deprotection steps to install an equivalent amine handle . This difference in synthetic accessibility is not merely qualitative; it represents a reduction of 2-4 synthetic steps and can improve overall yield to the final PROTAC by an estimated 20-40% compared to a de novo approach.

PROTAC Synthetic Intermediate Amine Linker E3 Ligase

Validated Storage Stability: Defined Long-Term Storage Conditions (-20°C) Reduce Risk of Degradation

The stability of a synthetic intermediate under defined storage conditions is a key procurement parameter for laboratories managing chemical inventories. According to supplier technical data, CAS 2636798-54-2 (Thalidomide-Pip-N-boc) is stable for 3 years when stored as a powder at -20°C . This provides a quantifiable shelf-life that allows for confident inventory management and bulk purchasing. In contrast, the long-term stability of many in-house synthesized intermediates or alternative linker conjugates is unknown or unvalidated. Using an intermediate of unknown stability introduces the risk of degradation during storage, which can lead to failed synthetic campaigns and wasted resources.

PROTAC Stability Storage Procurement

Optimal Application Scenarios for tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate (CAS 2636798-54-2)


Synthesis of a Literature-Validated NSD2 PROTAC Degrader for Oncology Research

This compound is the direct and documented precursor for synthesizing LLC0424, a potent and in vivo-active NSD2 degrader . A researcher can follow the published protocol to conjugate CAS 2636798-54-2 to the NSD2-targeting warhead, producing a PROTAC with a validated DC50 of 6.2 nM and proven in vivo efficacy (78% TGI) [1]. This eliminates the need for linker optimization and provides a high-confidence tool compound for studying NSD2 biology in multiple myeloma and other cancers.

Parallel Synthesis of a Focused PROTAC Library Around an Optimized Linker Geometry

Given that the linker geometry of this conjugate has been validated for in vivo activity with NSD2, it serves as a privileged scaffold for exploring new target warheads . A medicinal chemist can procure a bulk quantity of CAS 2636798-54-2 and use it in parallel synthesis to create a focused library of PROTACs targeting other proteins of interest (POIs), while keeping the E3 ligase ligand and linker constant. This approach de-risks the project by fixing a known, functional component and focusing the SAR exploration solely on the target-binding moiety [1].

Streamlined Synthesis of PROTACs with Amine-Containing Warheads

The Boc-protected piperidine amine is an ideal partner for coupling with target ligands that contain a carboxylic acid functional group . After a simple Boc deprotection step, the resulting free amine can be directly coupled to the warhead using standard amide bond-forming reagents (e.g., HATU, DIPEA). This provides a highly efficient, two-step protocol for assembling the final PROTAC, significantly reducing the synthetic burden compared to approaches that require building the linker onto the CRBN ligand from scratch [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-Pip-N-boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.